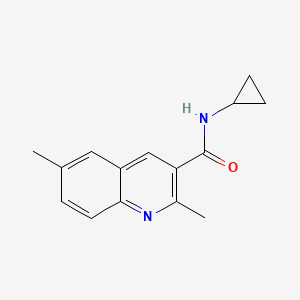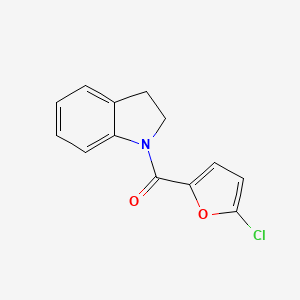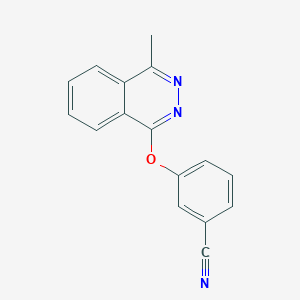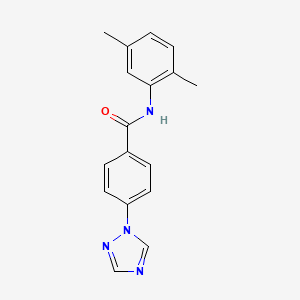
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as AFM13, is a small molecule drug that is currently being investigated for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is now being tested in clinical trials to evaluate its safety and efficacy.
Wirkmechanismus
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide works by binding to CD30 on the surface of cancer cells and CD16A on the surface of natural killer cells. This binding activates the natural killer cells, which then attack and kill the cancer cells. This mechanism of action is known as antibody-dependent cellular cytotoxicity (ADCC).
Biochemical and Physiological Effects:
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is that it is a bispecific antibody, which means that it can target two different proteins at the same time. This makes it potentially more effective than monoclonal antibodies, which can only target one protein. However, one limitation of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is that it is still in the early stages of development and its safety and efficacy have not yet been fully established.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to fully understand the safety and efficacy of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in clinical trials.
Synthesemethoden
The synthesis of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 5-fluoro-2-methylbenzoic acid with sodium hydride and methyl iodide to form 5-fluoro-2-methylbenzoic acid methyl ester. This intermediate is then reacted with 1-methyl-1H-pyrrole-2-carboxamide and acetic anhydride to produce 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of hematologic malignancies such as Hodgkin's lymphoma and non-Hodgkin's lymphoma. 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a bispecific antibody that targets both CD30, a protein that is overexpressed in Hodgkin's lymphoma and other lymphomas, and CD16A, a protein found on the surface of natural killer cells.
Eigenschaften
IUPAC Name |
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-4-5-12(16)7-13(9)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGHHQPXQKVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)









![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
